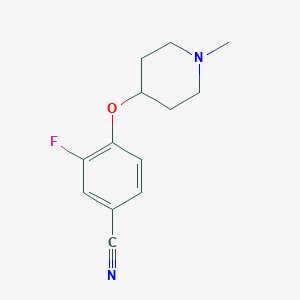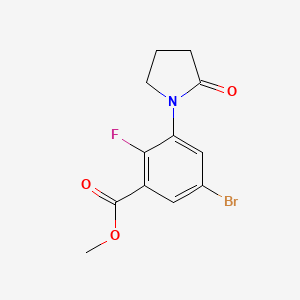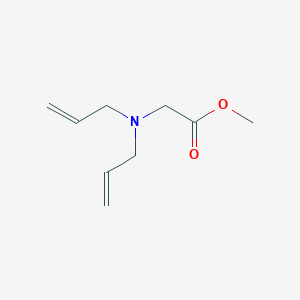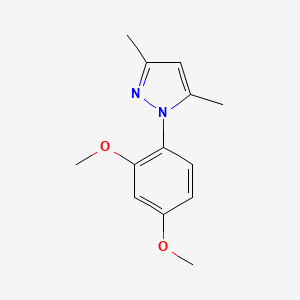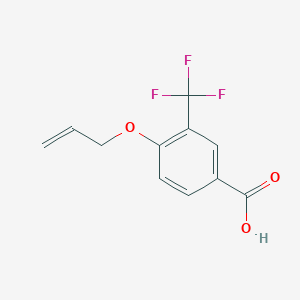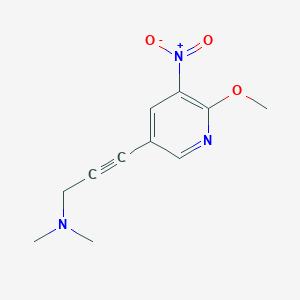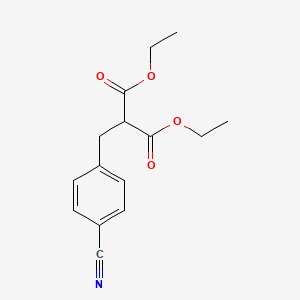
Diethyl 2-(4-cyanobenzyl)malonate
Overview
Description
Diethyl 2-(4-cyanobenzyl)malonate is an organic compound with the molecular formula C15H17NO4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 4-cyanobenzyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-cyanobenzyl)malonate typically involves the alkylation of diethyl malonate with 4-cyanobenzyl bromide. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The general reaction scheme is as follows:
Deprotonation: Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 4-cyanobenzyl bromide in an S_N2 reaction to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-cyanobenzyl)malonate undergoes various chemical reactions, including:
Alkylation: Further alkylation can occur at the remaining α-hydrogen atoms.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Alkylated Malonates: Products of further alkylation.
Carboxylic Acids: Products of hydrolysis and decarboxylation.
Scientific Research Applications
Diethyl 2-(4-cyanobenzyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(4-cyanobenzyl)malonate involves its reactivity as an enolate ion. The enolate ion formed upon deprotonation can act as a nucleophile, participating in various nucleophilic substitution reactions. The presence of the 4-cyanobenzyl group enhances its reactivity and provides additional sites for functionalization.
Comparison with Similar Compounds
Diethyl malonate: The parent compound, lacking the 4-cyanobenzyl group.
Diethyl 2-(4-nitrobenzyl)malonate: Similar structure with a nitro group instead of a cyano group.
Diethyl 2-(4-methoxybenzyl)malonate: Contains a methoxy group instead of a cyano group.
Uniqueness: Diethyl 2-(4-cyanobenzyl)malonate is unique due to the presence of the 4-cyanobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific functional groups and reactivity profiles.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
diethyl 2-[(4-cyanophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)9-11-5-7-12(10-16)8-6-11/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
YJSVSDAHLZIYCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C#N)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(Trifluoromethyl)ethenyl]pyridine](/img/structure/B8286118.png)
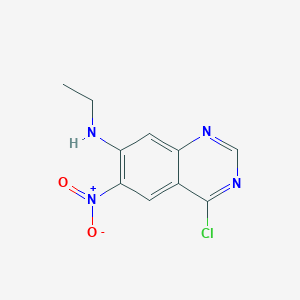
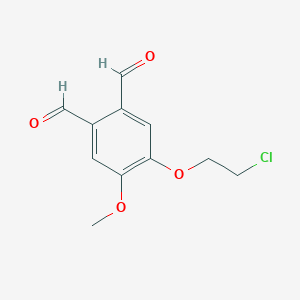
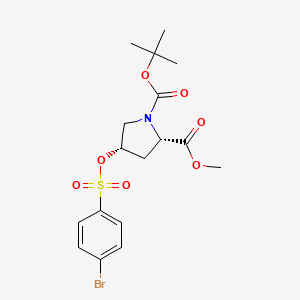
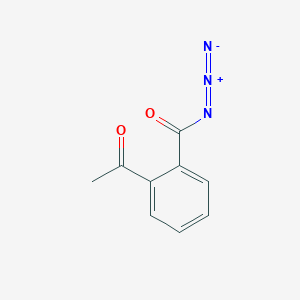
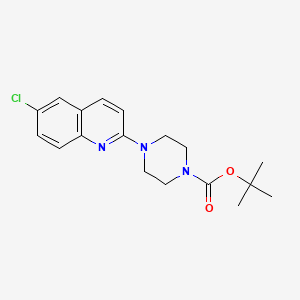

![1H-Indole, 2-(4-bromophenyl)-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl]-5-methyl-](/img/structure/B8286161.png)
